Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 4-ethylpiperazinyl substituent at position 2, a propan-2-yl group at position 6, and an ethyl ester at position 4. The 4-oxo (keto) group at position 4 stabilizes the tetrahydropyrimidine core, while the piperazine moiety may enhance solubility and bioactivity due to its basic nitrogen atoms . Structural analogs in the literature suggest that such compounds are often synthesized via cyclocondensation reactions involving β-keto esters and substituted aldehydes or amines, with crystallographic validation using tools like SHELX .
Properties
IUPAC Name |
ethyl 2-(4-ethylpiperazin-1-yl)-6-oxo-4-propan-2-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3/c1-5-19-7-9-20(10-8-19)16-17-13(11(3)4)12(14(21)18-16)15(22)23-6-2/h11-13H,5-10H2,1-4H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCVFDFYSNHOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(C(C(=O)N2)C(=O)OCC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethyl-1-piperazinyl)-6-isopropyl-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Pharmacological Properties
This compound exhibits a range of pharmacological properties due to its ability to interact with various biological targets:
- Antidepressant Activity : Research indicates that derivatives of tetrahydropyrimidines can exhibit antidepressant-like effects in animal models. The presence of the piperazine moiety is believed to enhance serotonin receptor activity, which is crucial in mood regulation .
- Antineoplastic Effects : Some studies have suggested that compounds similar to ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine derivatives possess cytotoxic properties against cancer cell lines. The mechanism may involve the inhibition of specific enzymes essential for cancer cell proliferation .
Synthesis and Structural Insights
The synthesis of ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has been achieved through various methods including nucleophilic additions and condensation reactions. The crystal structure analysis reveals that the compound crystallizes in the triclinic system with specific bond lengths and angles that contribute to its stability and reactivity .
The therapeutic potential of this compound extends to various fields:
a. Neurological Disorders : The piperazine component suggests potential use in treating neurological disorders such as anxiety and depression by modulating neurotransmitter systems .
b. Cancer Therapy : Due to its cytotoxic properties, it may be explored as a chemotherapeutic agent against specific types of cancer. Further studies are needed to elucidate its mechanisms of action and efficacy in clinical settings .
c. Anti-inflammatory Effects : Similar compounds have shown promise in reducing neuroinflammation, indicating that ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo could be beneficial in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have documented the effects and applications of related compounds:
Case Study: Antidepressant Activity
A study involving a series of tetrahydropyrimidine derivatives demonstrated significant antidepressant-like effects in rodent models when administered at specific dosages. The results indicated an increase in serotonin levels correlating with behavioral improvements .
Case Study: Cytotoxicity Against Cancer Cell Lines
Research on structurally similar compounds revealed notable cytotoxicity against breast cancer cell lines (MCF7). The mechanism was linked to the induction of apoptosis via mitochondrial pathways, suggesting potential for further development into anticancer drugs .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist to certain receptors, such as dopamine D2 and serotonin 5-HT2 receptors, which are involved in various neurological processes . The compound’s unique structure allows it to bind to these receptors and modulate their activity, leading to its observed effects.
Comparison with Similar Compounds
Key Observations
Substituent Effects: Piperazine Derivatives (Target and ): The 4-ethylpiperazinyl group in the target compound and the carbamoyl-piperazinyl group in ’s analog likely improve solubility and pharmacokinetics due to their basicity and hydrogen-bonding capacity . Thioxo vs. Aromatic Substitutions: p-Tolyl () and fluorophenyl-pyrazole () substituents introduce steric bulk and aromaticity, which could enhance receptor binding or alter metabolic stability .
Synthetic Approaches: The target compound’s synthesis likely parallels methods used for analogs, such as cyclocondensation of β-keto esters with amines (e.g., piperazine derivatives) under acidic or catalytic conditions .
Research Findings and Implications
- Structural Validation : Crystallographic data for similar compounds (e.g., ) were validated using SHELX software, ensuring accurate determination of bond lengths, angles, and stereochemistry .
- Drug Design Considerations : The propan-2-yl group at position 6 in the target compound may confer metabolic stability, as branched alkyl chains often resist oxidative degradation .
Biological Activity
Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 4-ethylpiperazine with various carbonyl compounds. A notable synthesis method includes the use of nucleophilic addition followed by cyclization to form the tetrahydropyrimidine ring. The reaction conditions typically involve solvents such as DMF (dimethylformamide) and controlled temperatures to ensure optimal yield and purity .
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its antimicrobial , anti-inflammatory , and anticancer properties.
Antimicrobial Activity
Recent studies have shown that derivatives of tetrahydropyrimidines exhibit significant antibacterial activity against various strains, including resistant bacteria. For instance, compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in disc diffusion assays .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 32 |
| Compound B | E. coli | 27 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in studies where it was shown to inhibit pro-inflammatory cytokines in vitro. The introduction of substituents such as the ethylpiperazine moiety has been suggested to enhance lipophilicity and improve bioavailability, contributing to its efficacy in reducing inflammation .
Anticancer Properties
In vitro studies have indicated that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells. The mechanism is thought to involve the modulation of apoptotic pathways and inhibition of cell proliferation . For example, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Studies
Several case studies have reported on the efficacy of this compound in different biological contexts:
- Case Study on Antimicrobial Resistance : A study demonstrated that derivatives of tetrahydropyrimidines could overcome resistance mechanisms in bacteria by targeting specific metabolic pathways. This was particularly evident in strains exhibiting resistance to traditional antibiotics .
- In Vivo Anti-inflammatory Study : An animal model study revealed that administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups .
- Cancer Cell Line Study : In a study involving various cancer cell lines (e.g., HeLa and MCF7), treatment with the compound led to reduced viability and increased apoptotic markers, suggesting its potential as an anticancer agent .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate?
The synthesis typically involves multi-step protocols, including cyclocondensation of substituted β-ketoesters with urea derivatives, followed by functionalization of the piperazine moiety. Key steps include:
- Step 1 : Formation of the tetrahydropyrimidine core via Biginelli-like reactions under reflux conditions (ethanol or DMF as solvents, 80–100°C) .
- Step 2 : Introduction of the 4-ethylpiperazine group via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like triethylamine .
- Optimization : Reaction monitoring via TLC and HPLC ensures intermediate purity. Yield improvements (≥70%) are achieved by controlling stoichiometry, solvent polarity, and reaction time .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Structural Elucidation : Use ¹H/¹³C NMR to confirm regiochemistry of the tetrahydropyrimidine ring and piperazine substitution patterns. For example, the downfield shift of the C=O group (~170 ppm in ¹³C NMR) confirms the oxo group at position 4 .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns resolves impurities from unreacted intermediates .
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) validates stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational methods clarify the pharmacological mechanism of this compound?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes or GPCRs). Focus on the piperazine moiety’s role in binding to hydrophobic pockets .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., π-π stacking with aromatic amino acids) .
- Contradiction Resolution : If experimental IC₅₀ values conflict with computational predictions, re-evaluate protonation states of the piperazine nitrogen under physiological pH .
Q. What experimental designs address discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?
- Dose-Response Profiling : Perform parallel assays (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory) to establish structure-activity relationships (SAR). For example, the isopropyl group at position 6 may enhance lipophilicity, affecting membrane permeability .
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may explain divergent activities .
Q. How can thermal stability data inform formulation strategies for in vivo studies?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td > 200°C suggests suitability for solid formulations) .
- DSC Profiling : Identify polymorphic transitions; amorphous forms may improve solubility but require stabilization with excipients like PVP .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
